molecular formula C11H16N2 B057174 2-Piperidinoaniline CAS No. 39643-31-7

2-Piperidinoaniline

货号: B057174
CAS 编号: 39643-31-7
分子量: 176.26 g/mol
InChI 键: OYECAJPUPWFCSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Piperidinoaniline is an organic compound with the molecular formula C11H16N2. It is a derivative of aniline, where the amino group is substituted with a piperidine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

2-Piperidinoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with piperidine in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. Another method involves the cyclization of N-phenylpiperidine under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of aniline and piperidine into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.

化学反应分析

Types of Reactions

2-Piperidinoaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro-2-piperidinoaniline, nitroso-2-piperidinoaniline.

    Reduction: this compound derivatives with additional amine groups.

    Substitution: Halogenated or nitrated this compound derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 2-piperidinoaniline. Research has shown that compounds with piperidine rings can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been developed that exhibit improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .

Case Study:

  • Compound: this compound Derivative
  • Model: FaDu hypopharyngeal tumor cells
  • Outcome: Enhanced cytotoxicity and apoptosis compared to reference drug .

Neuroprotective Effects

The incorporation of piperidine into drug structures has been linked to improved brain exposure and neuroprotective effects. For example, modifications of known cholinesterase inhibitors have shown promise in treating Alzheimer's disease by enhancing their ability to penetrate the blood-brain barrier .

Case Study:

  • Compound: Modified Cholinesterase Inhibitor
  • Target: Acetylcholinesterase and Butyrylcholinesterase
  • Outcome: Improved inhibition and neuroprotective properties .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive amine group allows for various functionalization reactions, enabling the creation of complex molecular architectures.

Synthesis Methods:

  • Hydrogenation/Reduction: Used to modify the piperidine ring.
  • Cyclization Reactions: Employed for creating cyclic structures that enhance biological activity .

Development of Pharmaceutical Agents

The compound's ability to participate in diverse chemical reactions makes it a candidate for developing new pharmaceutical agents. Its structural features allow it to be modified into various derivatives with tailored pharmacological profiles.

Example:

  • Application: Development of PAR2 antagonists for inflammatory diseases.
  • Mechanism: Inhibition of inflammatory pathways through receptor modulation .

Biological Activities

Research indicates that this compound exhibits several biological activities beyond anticancer effects:

  • Antimicrobial Properties: Potential applications in developing antibacterial agents.
  • Anti-inflammatory Effects: Investigated as a modulator of inflammatory pathways, particularly through interactions with G-protein-coupled receptors .

作用机制

The mechanism by which 2-Piperidinoaniline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various physiological effects, depending on the context of its use.

相似化合物的比较

Similar Compounds

    2-Aminophenylpiperidine: Similar structure but different substitution pattern.

    N-Phenylpiperidine: Lacks the amino group present in 2-Piperidinoaniline.

    Piperidine: The parent compound without the aniline substitution.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings.

生物活性

2-Piperidinoaniline, a compound characterized by a piperidine ring attached to an aniline moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C11_{11}H16_{16}N2_2
  • Molecular Weight : 176.26 g/mol

The presence of the piperidine ring contributes to its biological activity by enhancing lipophilicity and allowing for interactions with various biological targets.

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Similar to other piperidine derivatives, this compound has been shown to induce apoptosis in cancer cells. This process involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death through intrinsic pathways .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle alterations, particularly in cancer cell lines. It affects the G1/S transition, thereby inhibiting cell proliferation .
  • Proteasome Inhibition : The compound acts as a proteasome inhibitor, which leads to the accumulation of polyubiquitinated proteins and subsequent activation of apoptotic pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines ,
AntibacterialExhibits antibacterial properties against specific pathogens
AntimalarialDemonstrates potential against malaria parasites
CytotoxicityBroad cytotoxic activity observed in vitro ,

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on acute lymphoblastic leukemia (ALL) and colon cancer cell lines. The results indicated that treatment with this compound led to significant cell death characterized by increased reactive oxygen species (ROS) levels and mitochondrial depolarization. Additionally, DNA fragmentation assays confirmed the induction of apoptosis .

Case Study 2: Antibacterial Activity

Another research effort evaluated the antibacterial efficacy of this compound against several bacterial strains. The findings demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Pharmacological Implications

The diverse biological activities attributed to this compound highlight its potential as a lead compound for drug development. Its mechanisms of action suggest applicability not only in oncology but also in treating infectious diseases.

属性

IUPAC Name

2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECAJPUPWFCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332568
Record name 2-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39643-31-7
Record name 2-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(3-fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (EXAMPLE 20, Step 1, 1.00 g) in dry tetrahydrofuran (9.8 mL) at -78° C. under N2 is treated with sec-butyllithium (1.3M in cyclohexane, 3.64 mL) dropwise over 3 mins, and the resulting mixture is stirred at -78° C. for 2 hrs. The mixture is then treated with a solution of N-(carbobenzyloxy)-4-piperidone (919 mg) in dry tetrahydrofuran (3.9 mL) dropwise over 2 mins and is stirred at -78° C. for 2 hrs. The mixture is then warmed to -20° C. over 1 hr and quenched with saturated aqueous ammonium chloride (5 mL), diluted with water (20 mL), the layers are separated, the aqueous phase is extracted with diethyl ether (20 mL), and the combined organic phase is washed with saline (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is dissolved in methanol (15 mL) and treated with anhydrous potassium carbonate (544 mg, 3.94 mmol), and the mixture is stirred at ambient temperature for 30 mins, concentrated under reduced pressure, diluted with diethyl ether (30 mL), washed with water (20 mL) and saline (10 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude 4-hydroxy)piperidinyl benzenamine intermediate (Rf =0.25 by TLC, ethyl acetate/hexane (50/50). A mixture of this intermediate and N,N-dimethylaniline (1.00 mL) in tetrahydrofuran (20 mL) is cooled to -20° C. and treated with benzyl chloroformate (0.59 mL), and the resulting mixture is stirred at -20° C. for 1 hr. The mixture is then diluted with saturated aqueous potassium carbonate (5 mL), water (25 mL) and diethyl ether (25 mL) and saline (20 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is chromatographed on silica gel (230-400 mesh, 150 g), eluting with a gradient of ethyl acetate/hexane (25/75-50/50), and those fractions with an Rf =0.47 by TLC (ethyl acetate/hexane, 50/50) are pooled and concentrated to give the title compound, NMR (400 MHz, CDCl3) 7.35, 7.00, 6.92, 5.20, 5.16, 4.10, 3.32, 2.15 and 1.79 δ and Anal. calculated for C27H27FN2O5 : C, 67.77; H, 5.69; N, 5.85. Found: C, 67.44; H, 5.83; N, 5.65.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
solvent
Reaction Step Two
Quantity
544 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (1.50 ml, 18.0 mmol) and anhydrous tin dichloride (1.45 g, 7.64 mmol) were sequentially added at 0° C. to a methanol (10 ml) solution of 1-(2-nitrophenyl)piperidine (315 mg, 1.52 mmol) obtained as described in Referential Example 18-1. The resulting mixture was warmed to room temperature and stirred for 17 hours. A saturated aqueous solution of sodium bicarbonate was added to the mixture. The resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=15/1). Thus, 2-(1-piperidinyl)aniline (238 mg, 88.8%) was yielded as a pale yellow oily material.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinoaniline
Reactant of Route 2
Reactant of Route 2
2-Piperidinoaniline
Reactant of Route 3
Reactant of Route 3
2-Piperidinoaniline
Reactant of Route 4
Reactant of Route 4
2-Piperidinoaniline
Reactant of Route 5
Reactant of Route 5
2-Piperidinoaniline
Reactant of Route 6
Reactant of Route 6
2-Piperidinoaniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。